molecular formula C14H17ClN2O B5365040 1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea

1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea

Cat. No.: B5365040
M. Wt: 264.75 g/mol
InChI Key: WVQRWHOHXLZCST-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorophenyl group and an ethylpentynyl group, which may impart unique chemical and physical properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-4-14(5-2,6-3)17-13(18)16-12-10-8-7-9-11(12)15/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQRWHOHXLZCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea typically involves the reaction of 2-chloroaniline with an isocyanate derivative. The reaction conditions often include:

  • Solvent: Common solvents include dichloromethane or toluene.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction could produce ethylpentylamines.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea may have various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action for 1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(2-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea is unique due to the specific combination of the chlorophenyl and ethylpentynyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.

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